2-Nitrophenyl 3-bromo-4-methoxybenzoate

Description

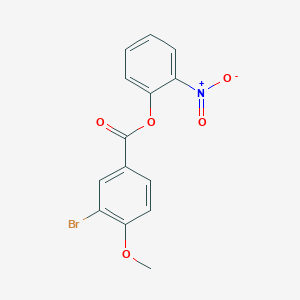

2-Nitrophenyl 3-bromo-4-methoxybenzoate is an aromatic ester comprising a 3-bromo-4-methoxybenzoic acid moiety esterified with 2-nitrophenol. The compound features three distinct functional groups: a nitro group (electron-withdrawing) on the phenyl ring, a bromine atom (bulky, weakly polarizable substituent) at the 3-position, and a methoxy group (electron-donating) at the 4-position of the benzoate backbone. This combination of substituents confers unique physicochemical properties, including altered solubility, stability, and reactivity compared to simpler benzoate esters.

Properties

Molecular Formula |

C14H10BrNO5 |

|---|---|

Molecular Weight |

352.14 g/mol |

IUPAC Name |

(2-nitrophenyl) 3-bromo-4-methoxybenzoate |

InChI |

InChI=1S/C14H10BrNO5/c1-20-12-7-6-9(8-10(12)15)14(17)21-13-5-3-2-4-11(13)16(18)19/h2-8H,1H3 |

InChI Key |

YVFJTDAWMSSVFS-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-])Br |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-])Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Key Observations :

- Halogen vs. Hydroxyl Groups : The bromine in the target compound increases molecular weight and polarizability compared to HBH, enhancing its utility in separation techniques like HPLC.

- Nitro Group Positioning : The 2-nitrophenyl group in NPAOZ and NPOAH improves UV detectability, a trait shared with the target compound .

- Electron-Donating vs. Withdrawing Effects : The methoxy group in the target compound may reduce hydrolysis rates compared to esters with electron-withdrawing groups (e.g., nitro-substituted analogs), enhancing shelf stability.

Analytical Performance

- Chromatographic Behavior: Bromine and nitro groups in the target compound likely improve retention in reversed-phase HPLC compared to non-halogenated analogs (e.g., HBH).

- Mass Spectrometry: Isotopically labeled analogs (e.g., AOZ-d4, AMOZ-d5 ) demonstrate the importance of halogen/nitro groups in fragmentation patterns, suggesting the target compound would yield distinct diagnostic ions (e.g., [M-Br]⁺).

Stability and Reactivity

- Hydrolysis Sensitivity : The electron-donating methoxy group may slow alkaline hydrolysis relative to esters with electron-withdrawing groups (e.g., NPOAH).

- Thermal Stability : Bromine’s polarizability could increase thermal stability compared to chloro or fluoro analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.